molecular formula C13H14ClN3 B3038238 3-Chloro-1-(piperazinyl)-1-ylisoquinoline CAS No. 827598-32-3

3-Chloro-1-(piperazinyl)-1-ylisoquinoline

Cat. No.: B3038238
CAS No.: 827598-32-3
M. Wt: 247.72 g/mol
InChI Key: HXFMSBAZIBPWDD-UHFFFAOYSA-N
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Description

3-Chloro-1-(piperazinyl)-1-ylisoquinoline is a heterocyclic compound that features a chloro-substituted isoquinoline ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

The synthesis of 3-Chloro-1-(piperazinyl)-1-ylisoquinoline typically involves multi-step procedures. One common synthetic route includes the reaction of 3-chloroisoquinoline with piperazine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-1-(piperazinyl)-1-ylisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its pharmacological properties.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-1-(piperazinyl)-1-ylisoquinoline has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential as an antipsychotic, antimicrobial, and antiviral agent.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(piperazinyl)-1-ylisoquinoline involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chloro-substituted isoquinoline ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and chloro-substituted heterocycles. For example:

    3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and exhibits similar pharmacological activities.

    Piperidine Derivatives: These compounds share the piperidine ring structure and are widely studied for their medicinal properties.

3-Chloro-1-(piperazinyl)-1-ylisoquinoline is unique due to the specific combination of the chloro-substituted isoquinoline ring and the piperazine moiety, which may confer distinct pharmacological properties and applications.

Properties

IUPAC Name

3-chloro-1-piperazin-1-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-12-9-10-3-1-2-4-11(10)13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFMSBAZIBPWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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